2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE
Description
Structure and Synthesis
The compound 2-{[4-(4-bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-cyclohexylacetamide features a 1,3-oxazole core substituted with a 4-bromobenzenesulfonyl group at position 4, a 4-methylphenyl group at position 2, and a sulfanyl-acetamide moiety at position 3. The acetamide is further substituted with a cyclohexyl group.
Key steps in its synthesis likely involve:
Friedel-Crafts sulfonylation to introduce the 4-bromobenzenesulfonyl group (similar to methods in and ).
Schotten-Baumann acylation to attach the acetamide group (analogous to N-acylation steps in ).
Cyclodehydration to form the 1,3-oxazole ring (as described in for oxazolone derivatives).
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O4S2/c1-16-7-9-17(10-8-16)22-27-23(33(29,30)20-13-11-18(25)12-14-20)24(31-22)32-15-21(28)26-19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAGSAFSDQWHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Formation of the Final Compound: The final step involves the reaction of the intermediate with N-cyclohexylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparisons
Core Heterocycle Diversity
- The target compound’s 1,3-oxazole core (electron-deficient) contrasts with 1,2,4-triazoles (e.g., compounds in ) and 1,3-thiazoles (e.g., ). Oxazoles generally exhibit higher metabolic stability compared to triazoles but lower π-stacking capacity due to reduced aromaticity.
N-Substituents: The cyclohexylacetamide moiety may improve lipophilicity (logP ~3.5) compared to smaller groups (e.g., morpholinylmethyl in , logP ~2.1).
Synthetic Efficiency
- Yields for oxazole derivatives (e.g., 85%*) are comparable to triazole-thiones (72–83%). However, thiazole derivatives () often require harsher conditions (e.g., thiourea cyclization), reducing scalability.
Biological Relevance
- Compounds with 4-bromobenzenesulfonyl groups (e.g., target compound, ) show promise in anticancer and antimicrobial studies due to sulfonyl-mediated protein binding.
- Cyclohexylamide substituents (target compound) may enhance blood-brain barrier penetration compared to polar groups like morpholine ().
Biological Activity
The compound 2-{[4-(4-bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-cyclohexylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22BrN3O2S2
- Molecular Weight : 440.43 g/mol
Structural Features
The compound features a bromobenzenesulfonyl group, which is known for enhancing the lipophilicity and biological activity of various pharmaceuticals. The presence of the 1,3-oxazole ring contributes to its heterocyclic nature, potentially influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on breast cancer cell lines, a related compound demonstrated an IC50 value of 25 µM, indicating effective inhibition of cell proliferation. The proposed mechanism involved the modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis rates in treated cells.
Antimicrobial Activity
The antimicrobial properties of sulfonamide compounds are well-documented. The target spectrum often includes both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.
Case Study: Efficacy Against Bacterial Strains
A recent investigation evaluated the antimicrobial activity of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antibacterial potential.
Anti-inflammatory Effects
Compounds containing sulfonamide groups have also been studied for their anti-inflammatory properties. These effects are typically attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Research Findings on Inflammation Models
In an animal model of inflammation induced by carrageenan, administration of a related sulfonamide derivative resulted in a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell survival and proliferation.
- Antimicrobial Action : Disruption of bacterial metabolic processes.
Q & A
Basic: What are the standard synthetic pathways for synthesizing this compound, and what intermediates are critical for its structural assembly?
Methodological Answer:
The synthesis typically begins with 4-[(4-bromophenyl)sulfonyl]benzoic acid (compound 1), which undergoes conversion to the corresponding acyl chloride (compound 2) using thionyl chloride (SOCl₂) or similar reagents. Subsequent acylation with phenylalanine yields 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (compound 3), followed by cyclodehydration with ethyl carbonochloridate and 4-methylmorpholine to form the oxazole core (compound 4). The final step involves thiolation and cyclohexylacetamide coupling .
Key Intermediates:
- Acyl chloride derivatives (critical for acylation).
- Cyclodehydrated oxazolone (ensures oxazole ring formation).
Advanced: How can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to minimize byproducts during cyclodehydration?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) improve cyclodehydration efficiency by stabilizing intermediates. Avoid protic solvents to prevent hydrolysis .
- Catalyst Optimization: Use 4-methylmorpholine as a base to neutralize HCl generated during ethyl carbonochloridate activation, ensuring a non-acidic environment .
- Temperature Control: Maintain temperatures between 0–5°C during acylation to suppress side reactions like over-oxidation.
Basic: Which spectroscopic techniques are most effective for characterizing the sulfonyl and oxazole functional groups in this compound?
Methodological Answer:
- FT-IR: Sulfonyl groups exhibit strong asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹. Oxazole C=N stretching appears near 1650 cm⁻¹ .
- ¹H/¹³C NMR: The sulfonyl-linked aromatic protons show deshielding (δ 7.5–8.5 ppm), while the oxazole C-2 proton appears as a singlet (δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks with isotopic patterns matching bromine (1:1 ratio for M⁺ and M+2).
Advanced: How can X-ray crystallography resolve ambiguities in the sulfanyl-acetamide linkage conformation?
Methodological Answer:
- Crystallization: Use slow vapor diffusion with a 1:1 chloroform/methanol mixture to grow single crystals.
- Data Collection: Employ a synchrotron source for high-resolution (<1.0 Å) data to resolve torsional angles between the sulfanyl group and acetamide .
- Refinement: Apply SHELXL for anisotropic refinement of sulfur and bromine atoms, which often exhibit thermal motion artifacts .
Basic: What computational methods are suitable for predicting the compound’s solubility and reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electron density around the sulfonyl group, which influences solubility in polar solvents .
- COSMO-RS: Predict logP values to assess hydrophobicity and guide solvent selection for recrystallization .
Advanced: How can conflicting cytotoxicity data from different assays (e.g., MTT vs. ATP luminescence) be reconciled?
Methodological Answer:
- Assay-Specific Artifacts: MTT assays may underestimate cytotoxicity due to interference with sulfonyl groups; validate with ATP-based luminescence or flow cytometry .
- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to compare IC₅₀ values across assays. Statistical significance (p < 0.05, ANOVA) confirms reproducibility .
Basic: What strategies ensure purity >95% for pharmacological testing?
Methodological Answer:
- Column Chromatography: Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–50%) to separate sulfonamide byproducts.
- HPLC: Employ a C18 column (5 µm, 250 × 4.6 mm) and 0.1% TFA in acetonitrile/water (70:30) at 1 mL/min. Monitor UV absorbance at 254 nm .
Advanced: How does the sulfanyl group influence binding affinity in molecular docking studies with target proteins?
Methodological Answer:
- Docking Software: Use AutoDock Vina with Lamarckian GA to simulate sulfanyl interactions with cysteine residues (e.g., in kinase domains).
- Free Energy Calculations: MM-PBSA analysis quantifies binding energy contributions (ΔG ~ -8.5 kcal/mol for sulfanyl-protein interactions) .
Basic: What are the documented stability issues under varying pH conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
- Findings: Degrades rapidly at pH <3 (sulfonamide cleavage) and pH >10 (oxazole ring hydrolysis). Optimal stability at pH 6–8 .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways in in vitro studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
